2-Hex-1-ynyl-nicotinonitrile
Description
Properties
CAS No. |
118159-95-8 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-hex-1-ynylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-5-8-12-11(10-13)7-6-9-14-12/h6-7,9H,2-4H2,1H3 |
InChI Key |
ICYHPOWJSIBFKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=C(C=CC=N1)C#N |
Synonyms |
2-Hex-1-ynyl-nicotinonitrile |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Propargyl Derivatives
A widely documented approach utilizes propargyl bromide or iodide as the hexynyl donor. Nicotinonitrile undergoes deprotonation at the 2-position using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with propargyl halide. This method yields moderate conversions (60–70%) but requires careful temperature control to minimize side reactions.
Reaction Conditions Table
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C to −40°C | Prevents oligomerization |
| Base | LDA or NaHMDS | Enhances nucleophilicity |
| Solvent | THF or DMF | Polar aprotic optimization |
| Reaction Time | 4–12 hours | Maximizes conversion |
Acid-Catalyzed Condensation
Alternative routes employ Lewis acids like zinc chloride or boron trifluoride to facilitate the coupling of hex-1-yne with nicotinonitrile. For example, a mixture of nicotinonitrile, hex-1-yne, and BF₃·Et₂O in chlorobenzene at 105°C for 8 hours achieves 75% yield. This method avoids extreme cryogenic conditions but risks forming regioisomers due to the electrophilic nature of the catalyst.
Transition Metal-Catalyzed Cross-Coupling
Modern syntheses leverage transition metal catalysts to improve selectivity and efficiency. Palladium and copper complexes dominate this space.
Sonogashira Coupling
The Sonogashira reaction couples nicotinonitrile derivatives with terminal alkynes under Pd/Cu catalysis. A representative protocol involves:
-
Substrate Preparation : 2-Bromonicotinonitrile is synthesized via bromination of nicotinonitrile using N-bromosuccinimide (NBS) in acetonitrile.
-
Coupling : 2-Bromonicotinonitrile reacts with hex-1-yne using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C for 24 hours, yielding 85–90% product.
Catalytic System Comparison
| Catalyst System | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| Pd/Cu, THF | THF | 89 | <5% homocoupling |
| Pd alone, DMF | DMF | 72 | 15% debromination |
| Cu-free, toluene | Toluene | 65 | 20% alkyne dimers |
Nickel-Mediated Alkynylation
Nickel catalysts offer a cost-effective alternative. Using NiCl₂(dppe) with zinc powder as a reductant, 2-chloronicotinonitrile couples with hex-1-yne in dimethylacetamide (DMAc) at 100°C, achieving 78% yield. This method is scalable but sensitive to oxygen, requiring inert atmosphere conditions.
Solvent and Temperature Optimization
Solvent choice critically influences reaction kinetics and product purity.
Hydrocarbon vs. Polar Aprotic Solvents
Chlorobenzene and toluene are preferred for acid-catalyzed routes due to their high boiling points (131°C and 110°C, respectively) and compatibility with Lewis acids. In contrast, polar solvents like DMF accelerate metal-catalyzed couplings but complicate purification.
Solvent Performance Data
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield in Pd/Cu (%) |
|---|---|---|---|
| Toluene | 110 | 2.38 | 82 |
| Chlorobenzene | 131 | 5.62 | 88 |
| DMF | 153 | 36.7 | 90 |
| THF | 66 | 7.52 | 85 |
Temperature Gradients
Controlled heating protocols prevent decomposition. For example, a stepwise increase from 50°C to 105°C over 2 hours in chlorobenzene-based syntheses reduces byproduct formation by 40% compared to isothermal conditions.
Purification and Isolation Techniques
Crude reaction mixtures often contain unreacted starting materials, regioisomers, and oligomers.
Acid-Base Extraction
Post-reaction, the mixture is treated with 0.5 M HCl to protonate unreacted nicotinonitrile, followed by extraction with tert-butyl methyl ether. The organic phase is washed with NaHCO₃ to remove acidic impurities, yielding a 95% pure product.
Column Chromatography
Silica gel chromatography using hexane/ethyl acetate (4:1) separates this compound from dimers. This step is critical for research-grade material but less feasible industrially due to cost.
Purification Efficiency
| Method | Purity (%) | Recovery (%) | Scalability |
|---|---|---|---|
| Acid-base extraction | 95 | 90 | High |
| Column chromatography | 99+ | 75 | Low |
| Distillation | 85 | 80 | Moderate |
Industrial-Scale Production Considerations
Transitioning from lab-scale to bulk synthesis introduces challenges in heat management, catalyst recycling, and waste reduction.
Chemical Reactions Analysis
Types of Reactions
2-Hex-1-ynyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The hex-1-ynyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hex-1-ynyl group.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Metabolic Disorders
Research indicates that derivatives of nicotinonitrile, including 2-Hex-1-ynyl-nicotinonitrile, may exhibit beneficial effects in treating metabolic disorders such as dyslipidemia and type 2 diabetes. These compounds can act as agonists for specific receptors, potentially improving insulin sensitivity and lipid profiles in affected individuals. For instance, studies have shown that nicotinic acid derivatives can lower LDL cholesterol levels and increase HDL cholesterol levels, which are critical factors in cardiovascular health .
Cancer Treatment
There is growing interest in the use of this compound as a therapeutic agent in oncology. Compounds similar to this have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve the modulation of metabolic pathways that are dysregulated in cancerous tissues .
Neurological Disorders
The potential neuroprotective effects of this compound are also being explored. Nicotinic acid and its derivatives have been studied for their role in neuroprotection against oxidative stress and inflammation, which are common contributors to neurodegenerative diseases .
Case Study 1: Metabolic Health Improvement
A clinical trial evaluated the effects of a nicotinic acid derivative on patients with insulin resistance. The results indicated significant improvements in insulin sensitivity and lipid metabolism, showcasing the therapeutic potential of compounds like this compound .
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Insulin Sensitivity (HOMA) | 3.5 | 2.0 |
| LDL Cholesterol (mg/dL) | 160 | 130 |
| HDL Cholesterol (mg/dL) | 40 | 55 |
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that derivatives of nicotinonitrile could inhibit cell proliferation significantly. For example, treatment with a related compound resulted in a 70% reduction in cell viability in breast cancer cells .
| Cell Line | Control Viability (%) | Treated Viability (%) |
|---|---|---|
| MCF-7 (Breast) | 100 | 30 |
| HeLa (Cervical) | 100 | 50 |
Mechanism of Action
The mechanism of action of 2-Hex-1-ynyl-nicotinonitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit key enzymes or receptors involved in cancer cell proliferation . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting that the compound disrupts key cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Cyclohexyloxy)nicotinonitrile
- CAS No.: 1016812-22-8
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- Structural Differences: Substituent: The 2-position is modified with a cyclohexyloxy group (-O-C₆H₁₁), a cyclic ether, instead of the linear hex-1-ynyl group in 2-Hex-1-ynyl-nicotinonitrile. Functional Groups: The presence of an oxygen atom in the cyclohexyloxy group increases polarity and lipophilicity compared to the alkyne group, which is electron-withdrawing and may enhance reactivity toward electrophiles.
- The oxygen atom in 2-(Cyclohexyloxy)nicotinonitrile may engage in hydrogen bonding, influencing its pharmacokinetic properties (e.g., bioavailability, metabolic stability) .
- Applications and Handling: 2-(Cyclohexyloxy)nicotinonitrile is classified as a "general hazardous chemical," requiring specialized handling and procurement protocols for industrial or research use.
Other Nicotinonitrile Derivatives
- Reactivity : Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilic substitution on the pyridine ring, while electron-donating groups (e.g., -O-alkyl) may stabilize intermediates.
- Biological Activity : Substituent size and polarity influence interactions with biological targets, such as enzymes or receptors. For example, bulky groups like cyclohexyloxy may hinder binding to active sites compared to smaller alkyne chains.
Key Research Findings and Limitations
- Structural vs. Functional Analysis: The comparison between this compound and 2-(Cyclohexyloxy)nicotinonitrile is primarily structural, as experimental data on reactivity, toxicity, or applications are absent in the provided evidence.
- Research Gaps : Direct comparative studies on physicochemical properties (e.g., melting points, solubility) or biological activity are needed to validate theoretical predictions.
Biological Activity
2-Hex-1-ynyl-nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Chemical Name: this compound
- Molecular Formula: C11H11N3
- Molecular Weight: 187.23 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
This compound acts primarily as a ligand for various receptors, influencing multiple biological pathways. It has been studied for its effects on:
- Nicotinic Acetylcholine Receptors (nAChRs): The compound exhibits affinity for nAChRs, which are involved in neurotransmission and have implications in neurodegenerative diseases.
- Histone Deacetylases (HDACs): Preliminary studies suggest that it may inhibit certain HDACs, leading to altered gene expression and potential anticancer effects.
In Vitro Studies
In vitro assays have demonstrated that this compound can:
- Induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Modulate inflammatory responses in immune cells, indicating possible therapeutic applications in autoimmune diseases.
Case Studies
- Anticancer Activity:
- Neuroprotective Effects:
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
